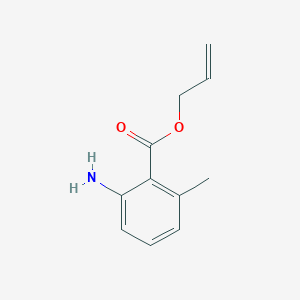
Allyl 2-amino-6-methylbenzoate
Cat. No. B128989
Key on ui cas rn:
145218-92-4
M. Wt: 191.23 g/mol
InChI Key: PTVLPBGNAKAOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05541178
Procedure details


The above nitro compound was reduced by the method described in example 6, for the reduction of allyl 2-methyl-6-nitrobenzoate, to give allyl 2-amino-6-methylbenzoate.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CC1C([N+]([O-])=O)=C(C=CC=1)C(OCC=C)=O.[CH3:17][C:18]1[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-])=O)[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]>>[NH2:30][C:26]1[CH:27]=[CH:28][CH:29]=[C:18]([CH3:17])[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]
|
Inputs


Step One
|
Name
|
nitro
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=O)OCC=C)C=CC1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)OCC=C)C(=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
